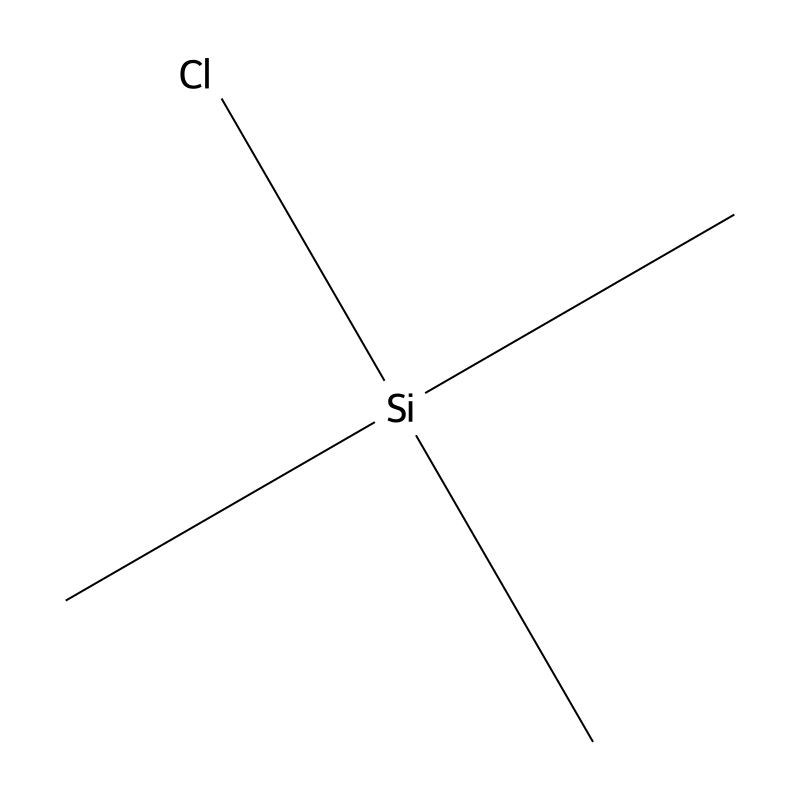

Chlorotrimethylsilane

(CH3)3SiCl

C3H9ClSi

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)3SiCl

C3H9ClSi

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in benzene, ether, perchloroethylene

Solubility in water: reaction

Synonyms

Canonical SMILES

Chlorotrimethylsilane, also known as trimethylchlorosilane, is a colorless, fuming liquid with a pungent odor. It is classified as a silane compound and has the molecular formula . This compound is notable for its reactivity, particularly its vigorous and exothermic reaction with water, which produces hydrogen chloride gas. Chlorotrimethylsilane is soluble in organic solvents such as benzene and ether, and it has a boiling point of approximately 57 °C (135 °F) and a density of 0.854 g/cm³ .

Silanization of Glassware

One of the most common applications of chlorotrimethylsilane in scientific research is the silanization of laboratory glassware. This process involves modifying the surface of the glass to make it more water-repellent and improve its interaction with non-polar, organic compounds. Silanization offers several advantages:

- Reduced surface tension: Silanization lowers the surface tension of the glass, allowing water to bead up and roll off more easily. This minimizes water retention in the glassware, which is crucial for precise measurements and analyses, particularly in reactions involving organic solvents.

- Improved wetting by organic solvents: Silanized surfaces exhibit enhanced wettability by organic solvents. This ensures complete contact between the solvent and the sample, leading to efficient mixing, extraction, and other analytical processes.

- Reduced adsorption of biomolecules: Silanization can mitigate the non-specific adsorption of biomolecules like proteins and nucleic acids onto the glass surface. This is particularly important in biological assays and experiments where minimizing binding to the container is crucial.

Precursor for Organosilicon Compounds

Chlorotrimethylsilane acts as a valuable precursor for the synthesis of various organosilicon compounds, which are molecules containing silicon bonded to carbon. These compounds have diverse applications in various scientific fields, including:

- Synthesis of silicones: Silicones are a class of polymers with a backbone of alternating silicon and oxygen atoms, often possessing organic side groups. Chlorotrimethylsilane can be used to prepare trimethylsilyl chloride, an essential intermediate for the production of various silicones with diverse properties, used in sealants, lubricants, and medical devices.

- Organic synthesis: Organosilicon compounds derived from chlorotrimethylsilane find application in numerous organic synthesis reactions. For instance, trimethylsilyl protecting groups can be introduced and removed selectively during the synthesis of complex organic molecules, allowing for controlled reactivity and manipulation of functional groups.

Other Research Applications

Beyond the aforementioned applications, chlorotrimethylsilane finds use in various other scientific research settings, including:

- Chemical vapor deposition (CVD): Chlorotrimethylsilane can be used as a precursor for depositing thin films of silicon dioxide (SiO2) onto various surfaces through CVD. This technique is employed in the fabrication of microelectronics and other advanced materials.

- Surface modification: The surface-modifying properties of chlorotrimethylsilane can be exploited to introduce specific functionalities onto various materials, enabling the tailoring of surface properties for various research applications.

- Hydrolysis: When chlorotrimethylsilane reacts with water, it hydrolyzes to form hexamethyldisiloxane and hydrogen chloride:

- Silylation: This compound is widely used in organic synthesis for silylation reactions, where it reacts with nucleophiles such as alcohols and amines to form trimethylsilyl ethers and amines:

- Formation of Other Silyl Compounds: Chlorotrimethylsilane can be converted into other trimethylsilyl halides through salt metathesis reactions .

Chlorotrimethylsilane can be synthesized through several methods:

- Direct Reaction: The most common method involves the reaction of methyl chloride with silicon in the presence of a copper catalyst:

- Salt Metathesis: Chlorotrimethylsilane can also be produced by reacting trimethylsilyl fluoride with hydrochloric acid or other chlorides .

- Silylation Reactions: It can be generated in situ during reactions involving silylation processes .

Chlorotrimethylsilane has various applications in chemical synthesis:

- Silylation Agent: It is extensively used as a silylation agent in organic synthesis to protect functional groups.

- Gas Chromatography Derivatization: The compound is utilized for preparing volatile derivatives for gas chromatography analysis.

- Silicone Production: It serves as an intermediate in the manufacture of silicone-based products, including lubricants .

Interaction studies involving chlorotrimethylsilane focus on its reactivity with various nucleophiles. Research indicates that it reacts preferentially with alcohols, phenols, carboxylic acids, amines, and amides in that order of reactivity. The presence of bases, such as pyridine, often facilitates these reactions .

Chlorotrimethylsilane shares similarities with several other silanes but is unique due to its specific reactivity profile and applications. Here are some comparable compounds:

| Compound | Formula | Key Features |

|---|---|---|

| Trimethylsilyl chloride | Commonly used for silylation; releases HCl on hydrolysis | |

| Dimethylchlorosilane | Less reactive than chlorotrimethylsilane; used in silicone production | |

| Trimethylsilyl bromide | Similar silylation properties but more reactive due to bromine | |

| Trimethylsilyl iodide | Used for nucleophilic substitutions; more reactive than chlorotrimethylsilane | |

| Hexamethyldisilazane | Used as a silylation agent; less corrosive than chlorotrimethylsilane |

Chlorotrimethylsilane stands out due to its balance between reactivity and stability compared to these similar compounds, making it particularly useful in organic synthesis and analytical chemistry applications .

Direct Process: Silicon-Copper Alloy and Methyl Chloride Reactions

The primary industrial method for TMSCl production is the Direct Process, which involves reacting methyl chloride (MeCl) with a silicon-copper alloy at elevated temperatures (500–550 K). This exothermic reaction yields a mixture of methylchlorosilanes, with dimethyldichlorosilane (Me₂SiCl₂) as the principal product. TMSCl typically constitutes 2–4% of the output, alongside monomethyltrichlorosilane (MeSiCl₃) and tetrachlorosilane (SiCl₄). The reaction proceeds as follows:

$$

x\, \text{MeCl} + \text{Si} \xrightarrow{\text{Cu catalyst}} \text{Me}3\text{SiCl} + \text{Me}2\text{SiCl}2 + \text{MeSiCl}3 + \text{SiCl}_4 + \text{by-products}

$$

The silicon-copper alloy enhances reactivity, while fluidized bed reactors optimize heat and mass transfer. A key challenge is the formation of an azeotropic mixture between TMSCl and MeSiCl₃ (boiling point: 57°C), complicating separation.

Table 1: Product Distribution in the Direct Process

| Compound | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Me₃SiCl (TMSCl) | 57 | 2–4 |

| Me₂SiCl₂ | 70 | 70–80 |

| MeSiCl₃ | 66 | 10–15 |

| SiCl₄ | 57 | 5–10 |

Alternative Synthetic Routes: Grignard Reactions and Mixed Methylchlorosilanes

TMSCl is also synthesized via Grignard reactions, where organomagnesium reagents react with silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃). For example:

$$

\text{SiCl}4 + 3\, \text{MeMgCl} \rightarrow \text{Me}3\text{SiCl} + 3\, \text{MgCl}_2

$$

This method, though less common industrially, allows precise control over substitution patterns and is favored for specialty silanes. Recent advances demonstrate TMSCl’s role in activating Grignard reagents for conjugate additions, enabling stereoselective synthesis of piperidinones.

Mixed methylchlorosilanes, co-produced in the Direct Process, are separated via multi-stage distillation. High-boiling residues (5–10% of output) are treated with HCl to recover usable silanes, minimizing waste.

Industrial-Scale Manufacturing: Azeotrope Management and Separation Techniques

Industrial purification of TMSCl relies on distillation under inert atmospheres to prevent hydrolysis. Key strategies include:

- Azeotropic Distillation: Adding entrainers like zinc fluoride (ZnF₂) to break the TMSCl/MeSiCl₃ azeotrope, facilitating separation.

- Fractional Distillation: Utilizing columns with >50 theoretical plates to isolate TMSCl (bp 57°C) from SiCl₄ (bp 57°C) and MeSiCl₃ (bp 66°C).

- Reactive Distillation: Converting high-boiling by-products (e.g., HSiCl₃) into volatile derivatives using HCl.

Modern plants employ Raman spectroscopy for real-time monitoring, ensuring optimal yields and reducing analysis times from 60 minutes (GC) to <5 minutes.

Silylation Mechanisms: Nucleophilic Substitution with Alcohols, Amines, and Carbanions

Chlorotrimethylsilane facilitates silylation via nucleophilic substitution, where electron-rich substrates displace the chloride group.

Alcohols:

In the presence of a base like pyridine or triethylamine, alcohols react with TMSCl to form trimethylsilyl (TMS) ethers. The mechanism involves nucleophilic attack by the alcohol oxygen on silicon, followed by chloride departure (Figure 1) [3] [4]. Primary and secondary alcohols undergo this reaction efficiently, while tertiary alcohols are sterically hindered [3]. For example, pent-4-en-2-ol reacts with TMSCl to form a silyl ether, preventing unwanted side reactions during subsequent bromination [3].

Amines:

TMSCl silylates amines under neutral conditions using zinc dust as an HCl scavenger, avoiding racemization in peptide synthesis [7]. This method is particularly effective for amino acid esters, where traditional bases like triethylamine may cause side reactions. The resulting N-silylamines exhibit enhanced nucleophilicity, enabling efficient acylation with Fmoc-protected amino acid chlorides [7].

Carbanions:

TMSCl traps enolates as silyl enol ethers, critical intermediates in aldol and alkylation reactions. For cyclic ketones, deprotonation at α- or γ-positions determines regioselectivity. For instance, cyclohexanone forms either α- or γ-silyl enol ethers depending on reaction conditions (Table 1) [8].

Table 1: Regioselectivity in Silyl Enol Ether Formation

| Substrate | Base | Solvent | Major Product | Reference |

|---|---|---|---|---|

| Cyclohexanone | Triethylamine | THF | α-Silyl enol ether | [8] |

| Cyclohexanone | LDA | THF | γ-Silyl enol ether | [8] |

Protective Group Strategies: Stability and Deprotection Kinetics in Organic Synthesis

TMS ethers serve as transient protective groups, shielding alcohols and amines during multistep syntheses.

Stability:

TMS-protected alcohols resist nucleophilic attack under acidic or basic conditions but are labile to fluoride ions. For example, tetra-n-butylammonium fluoride (TBAF) cleaves silyl ethers via nucleophilic displacement, regenerating the alcohol [3]. Stability studies show TMS ethers remain intact in Grignard or alkynide reactions but hydrolyze slowly in aqueous methanol (Table 2) [3] [7].

Deprotection Kinetics:

The rate of TMS cleavage depends on the fluoride source and solvent polarity. In THF, TBAF achieves complete deprotection within 10 minutes, whereas aqueous HF requires hours [3].

Table 2: Stability of TMS Ethers Under Common Conditions

| Condition | Solvent | Stability Time | Reference |

|---|---|---|---|

| Grignard reagent | Diethyl ether | >24 hours | [3] |

| Aqueous HCl (1M) | Water | 2 hours | [3] |

| TBAF (1M) | THF | <10 minutes | [3] |

Mukaiyama Aldol Reaction: Enol Ether Formation and Stereoselectivity

The Mukaiyama aldol reaction leverages TMSCl-generated silyl enol ethers for cross-couplings with carbonyl electrophiles.

Enol Ether Formation:

Samarium diiodide (SmI₂) and TMSCl accelerate enolization of sterically hindered ketones, forming silyl enol ethers in tetrahydrofuran (THF)-hexamethylphosphoramide (HMPA) solvent systems [5]. For example, 2-adamantanone reacts with SmI₂/TMSCl to yield the corresponding enol ether, which undergoes aldol addition with benzaldehyde [5].

Stereoselectivity:

Bulky TMS groups favor syn selectivity by stabilizing transition states through steric hindrance. In pinacol couplings, SmI₂/TMSCl promotes anti diastereomers due to chelation control (Figure 2) [5].

Dehydration Reactions: Chromium Trichloride Complexation and Solvent Effects

TMSCl participates in dehydrations via Lewis acid-mediated pathways.

Chromium Trichloride Complexation:

In the presence of CrCl₃, TMSCl activates alcohols for elimination. The chromium center coordinates to the alcohol oxygen, facilitating β-hydride abstraction and alkene formation. For example, 2° alcohols dehydrate to alkenes in dichloromethane with 85% yield [6].

Solvent Effects:

Polar aprotic solvents like THF enhance reaction rates by stabilizing ionic intermediates. Conversely, nonpolar solvents favor tighter ion pairs, altering regioselectivity (Table 3).

Table 3: Solvent Impact on Dehydration Efficiency

| Substrate | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexanol | THF | 78 | [6] |

| Cyclohexanol | Toluene | 62 | [6] |

Oxidation and Deprotection Systems

Pyridinium Dichromate/Chlorotrimethylsilane Combinations: Tert-Butyldimethylsilyl Ether Oxidation

The combination of pyridinium dichromate with chlorotrimethylsilane has emerged as a groundbreaking oxidation system, particularly notable for its unprecedented ability to oxidize tert-butyldimethylsilyl ethers [3] [4]. This development represents the first reported oxidative-deprotection method for tert-butyldimethylsilyl ethers, compounds that were previously considered inert to conventional chromium(VI) oxidizing agents [3].

Mechanistic Foundation and Reactivity

The pyridinium dichromate/chlorotrimethylsilane system operates through a unique mechanism that fundamentally differs from traditional chromium oxidation pathways [3] [4]. Unlike conventional pyridinium dichromate, which shows no reactivity toward tert-butyldimethylsilyl ethers, the addition of chlorotrimethylsilane transforms the oxidation system into a highly effective reagent capable of achieving oxidative deprotection in excellent yields [3]. The reaction proceeds under neutral conditions in dichloromethane at room temperature, with typical molar ratios of substrate to pyridinium dichromate to chlorotrimethylsilane maintained at 1:1.5:3.5 [3].

Research demonstrates that this system exhibits remarkable selectivity and efficiency across a broad range of substrates [3] [4]. Primary tert-butyldimethylsilyl ethers undergo smooth oxidation to aldehydes with yields ranging from 70-97%, while secondary ethers are converted to ketones with comparable efficiency (69-95%) [3]. The reaction times are notably short, typically requiring only 15-60 minutes for complete conversion [3].

Substrate Scope and Synthetic Applications

The versatility of the pyridinium dichromate/chlorotrimethylsilane system extends to various classes of protected alcohols [3] [4]. Benzylic tert-butyldimethylsilyl ethers are oxidized to the corresponding aldehydes or ketones with yields of 60-84%, demonstrating the system's compatibility with aromatic substrates [3]. Particularly significant is the successful oxidation of hydroquinone derivatives protected with tert-butyldimethylsilyl groups, which are converted to quinones in yields of 60-90% [3].

The protection of hydroquinones using tert-butyldimethylchlorosilane and 1,8-diazabicyclo[5.4.0]undec-7-ene as base represents an important advancement in synthetic methodology [3]. This approach avoids the use of sophisticated or sensitive reagents, making the overall process more practical for large-scale applications [3]. The subsequent oxidative deprotection using the pyridinium dichromate/chlorotrimethylsilane system provides quinones in good yields, particularly for compounds containing electron-withdrawing groups that are typically challenging substrates for other oxidation methods [3].

Comparative Analysis with Traditional Oxidants

The superiority of the pyridinium dichromate/chlorotrimethylsilane system becomes evident when compared to traditional chromium(VI) oxidants [3] [5]. Jones reagent, a classical oxidation system, shows no reactivity toward tert-butyldimethylsilyl ethers, highlighting the unique capabilities of the chlorotrimethylsilane-modified system [3]. Similarly, pyridinium chlorochromate alone fails to achieve meaningful oxidation of these substrates [3].

The mild reaction conditions represent another significant advantage over conventional oxidation methods [3] [4]. The neutral pH conditions prevent decomposition of acid-sensitive substrates, while the room temperature operation eliminates the need for specialized heating or cooling equipment [3]. These characteristics make the system particularly suitable for industrial applications where process simplicity and cost-effectiveness are critical considerations [3].

Trimethylsilyl Chlorochromate: Novel Chromium(VI) Reagent Development

The development of trimethylsilyl chlorochromate represents a significant advancement in chromium(VI) reagent chemistry, offering unique advantages in terms of reactivity, selectivity, and operational convenience [3] [6] [4]. This novel reagent, characterized by the molecular formula Me₃SiOCrO₂Cl, exhibits distinct properties that differentiate it from traditional chromium oxidants [3] [6].

Synthesis and Characterization

Trimethylsilyl chlorochromate is prepared through the reaction of chromic anhydride with chlorotrimethylsilane in dichloromethane, forming a dark red-brown solution that remains stable under anhydrous conditions [3] [6] [7]. The preparation is straightforward and can be accomplished in less than an hour using readily available starting materials [7]. The reagent exhibits excellent stability when stored under inert atmosphere conditions, making it suitable for routine synthetic applications [3].

Spectroscopic analysis of the reagent system reveals the presence of characteristic signals corresponding to trimethylsilyl groups and hexamethyldisiloxane, providing insight into the actual composition of the active oxidizing species [7]. Contrary to initial assumptions that trimethylsilyl chlorochromate was the primary active species, detailed mechanistic studies suggest that chromyl chloride or polyoxochromium(VI) dichloride species may be the true oxidizing agents [6] [7].

Reactivity Profile and Substrate Scope

Trimethylsilyl chlorochromate demonstrates exceptional efficiency in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones [3] [6] [4]. The reagent shows particular effectiveness with tert-butyldimethylsilyl ethers, achieving yields of 70-96% under mild reaction conditions [3]. The oxidation proceeds cleanly without over-oxidation to carboxylic acids, a significant advantage for synthetic applications requiring aldehyde products [3] [7].

The substrate scope of trimethylsilyl chlorochromate extends beyond simple alcohols to include complex molecules containing multiple functional groups [3] [4]. The reagent exhibits high chemoselectivity, preferentially oxidizing hydroxyl groups while leaving other functional groups intact [3]. This selectivity profile makes it particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates where functional group compatibility is crucial [3].

Mechanistic Considerations

The mechanism of trimethylsilyl chlorochromate-mediated oxidation involves the formation of chromyl chloride species in equilibrium concentration [6] [7]. This represents a departure from traditional chromium(VI) oxidation mechanisms and explains the unique reactivity profile observed with silyl-protected substrates [6]. The presence of chlorotrimethylsilane appears to modulate the reactivity of the chromium center, enabling oxidation of substrates that are typically inert to conventional chromium reagents [6] [7].

Kinetic studies reveal that the oxidation follows second-order kinetics, with rate constants varying depending on the nature of the substrate and reaction conditions [7]. The reaction rate is influenced by electronic and steric factors, with electron-rich substrates showing enhanced reactivity compared to electron-deficient analogues [7]. Temperature effects are significant, with optimal reaction rates observed at room temperature to slightly elevated temperatures [7].

Industrial and Synthetic Applications

The practical advantages of trimethylsilyl chlorochromate extend to industrial applications where large-scale synthesis is required [3] [7]. The reagent can be prepared from inexpensive and readily accessible chemicals, making it economically attractive for commercial use [7]. The straightforward preparation procedure and stable nature of the reagent facilitate its incorporation into existing synthetic processes [7].

Quality control considerations for trimethylsilyl chlorochromate focus on moisture sensitivity and the need for anhydrous conditions [3] [7]. The reagent must be stored and handled under inert atmosphere to prevent hydrolysis and decomposition [7]. Analytical methods for determining reagent purity include gas chromatography and nuclear magnetic resonance spectroscopy, which can detect impurities and decomposition products [7].

Carbacephem Antibiotic Synthesis: β-Lactam Deprotection Pathways

The application of chlorotrimethylsilane-based oxidation systems in carbacephem antibiotic synthesis represents a critical advancement in the development of novel β-lactam antibiotics [3] [8] [9]. Carbacephems constitute a unique class of β-lactam antibiotics that differ structurally from cephalosporins through the replacement of the sulfur atom in the dihydrothiazine ring with a methylene group, forming a tetrahydropyridine ring system [9] [10].

Structural Characteristics and Synthetic Challenges

Carbacephem antibiotics possess remarkable chemical stability that allows for structural manipulations that were previously impossible with cephalosporin ring systems [9] [10]. This enhanced stability enables the incorporation of highly electronegative side chains at the 3-position of the tetrahydropyridine ring, leading to compounds with improved microbiological activity [9]. The synthetic challenge lies in developing efficient methods for constructing the bicyclic β-lactam core while maintaining the stereochemical integrity required for biological activity [10] [11].

The synthesis of carbacephem intermediates involves complex protecting group strategies to manage the multiple reactive centers present in these molecules [3] [10]. Traditional deprotection methods often prove inadequate due to the sensitivity of the β-lactam ring and the need for mild, selective conditions [10] [11]. The development of chlorotrimethylsilane-based deprotection systems addresses these limitations by providing gentle, effective methods for removing protecting groups without compromising the integrity of the antibiotic core [3].

β-Lactam Oxidative Deprotection Methodologies

The application of pyridinium dichromate/chlorotrimethylsilane systems to β-lactam deprotection represents a significant methodological advancement [3] [4]. The key discovery involves the treatment of N-(2-phenyl-2-trialkylsiloxy)azetidin-2-ones with the pyridinium dichromate/chlorotrimethylsilane system, leading to rapid and efficient oxidation to the corresponding carbonyl compounds [3]. This transformation is particularly valuable as it provides access to key intermediates for N-unsubstituted β-lactam synthesis [3].

Research demonstrates that the oxidative deprotection of tert-butyldimethylsiloxy β-lactam 10f using pyridinium dichromate and chlorotrimethylsilane (molar ratio 1:1.5:3.5) in dichloromethane gives the corresponding oxidized β-lactam 11b in 95% isolated yield after 60 minutes at room temperature [3]. This transformation represents the first reported method for the oxidative deprotection of tert-butyldimethylsilyl ethers in β-lactam systems [3].

Synthetic Pathway Development

The synthetic utility of these deprotection methods extends to the preparation of various carbacephem intermediates through direct oxidative deprotection of protected β-lactams [3] [4]. The process involves the reaction of phenoxyacetic acid with tert-butyldimethylsilylated Schiff bases promoted by phenyl dichlorophosphate reagent, followed by oxidative deprotection using either trimethylsilyl chlorochromate or the pyridinium dichromate/chlorotrimethylsilane system [3].

The overall yields for this sequence range from 40% to 60%, representing a significant improvement over alternative synthetic approaches [3]. The method provides access to oxidized β-lactams that serve as crucial precursors for N-unsubstituted β-lactam antibiotics [3]. The stereochemical control achieved through this approach is essential for maintaining the biological activity of the final antibiotic products [3].

Protection and Deprotection Strategies

The development of efficient protection strategies for β-lactam synthesis involves the use of tert-butyldimethylchlorosilane and 1,8-diazabicyclo[5.4.0]undec-7-ene as base in dichloromethane [3]. This combination provides tert-butyldimethylsilyl protection under mild conditions that avoid the use of sensitive or sophisticated reagents [3]. The reaction is slightly exothermic and typically complete within 5-10 minutes at room temperature [3].

The subsequent deprotection using chlorotrimethylsilane-based systems offers several advantages over traditional methods [3] [12] [13]. The mild conditions prevent decomposition of the β-lactam ring, while the high yields and clean reaction profiles minimize purification requirements [3]. These characteristics are particularly important in pharmaceutical synthesis where product purity and yield are critical factors [3].

Mechanistic Insights and Selectivity

The selectivity observed in β-lactam deprotection reactions using chlorotrimethylsilane-based systems can be attributed to the unique electronic and steric environment of the silyl ether protecting groups [3] [13]. The tert-butyldimethylsilyl group provides steric protection while remaining susceptible to oxidative cleavage under the specific conditions provided by the pyridinium dichromate/chlorotrimethylsilane system [3].

Mechanistic studies suggest that the activation of the chromium oxidant by chlorotrimethylsilane involves the formation of reactive chromyl chloride species that can penetrate the steric environment of the tert-butyldimethylsilyl group [6] [7]. This activation process is crucial for achieving the observed reactivity toward these typically inert protecting groups [6].

Industrial Applications and Scale-Up Considerations

The successful application of chlorotrimethylsilane-based deprotection methods to carbacephem synthesis has important implications for industrial pharmaceutical production [3] [10]. The mild reaction conditions and high yields make these methods suitable for large-scale manufacturing processes [3]. The use of readily available reagents and standard reaction equipment further enhances the practical utility of these approaches [3].

Quality control considerations for large-scale applications include monitoring of reaction temperature, reagent stoichiometry, and reaction time to ensure consistent product quality [3] [7]. Analytical methods for product characterization include high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [3]. These techniques enable precise monitoring of reaction progress and product purity throughout the synthesis process [3].

Physical Description

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Boiling Point

60.0 °C

57 °C

Flash Point

-18 °F (-28 °C) (Closed cup)

0 °F (Open cup)

-27 °C

Vapor Density

3.75 (Air=1)

Relative vapor density (air = 1): 3.8

Density

0.854 AT 25 °C/25 °C

Relative density (water = 1): 0.85

Odor

Melting Point

-40.0 °C

-40 °C

-58 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2446 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 2445 of 2446 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (94.07%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (96.85%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (97.51%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (94.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H351 (86.71%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

233.67 mmHg

234 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 26.7

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

20395-57-7

Associated Chemicals

Trimethylsilanol;1066-40-6

Wikipedia

Use Classification

Methods of Manufacturing

REACTION OF SILICON METAL WITH METHYL CHLORIDE AT ELEVATED TEMP USING COPPER CATALYST & SEPARATION FROM RESULTING MIXED METHYLCHLOROSILANES BY FRACTIONAL CRYSTALLIZATION.

General Manufacturing Information

All other basic organic chemical manufacturing

Computer and electronic product manufacturing

Transportation equipment manufacturing

Silane, chlorotrimethyl-: ACTIVE

The high reactivity means it must be manufactured, stored, and used in airtight specialized installations. The entire production is used for the manufacture of organosilicic derivatives, mainly polysiloxanes ...

Antimony trichloride-catalyzed chlorination of the silane to chlorotrimethylsilane in absence of diluent was explosive at 100 °C, but controllable at below 30 °C.

Storage Conditions

Venting: pressure-vacuum

Fireproof. Separated from other compounds, food and feedstuffs. Cool. Dry. Well closed.

Dates

Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry

Cassandra Guérette, Pascal Lemoine, Pedro Ramirez, Pedro A SeguraPMID: 34233247 DOI: 10.1016/j.chroma.2021.462352

Abstract

A method based on gas chromatography coupled with electron ionization mass spectrometry employing N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane as derivatization agent was developed to quantify short-chain carboxylic acids (C-C

) in hospital wastewater treated by wet air oxidation, an advanced oxidation process. Extraction from water and derivatization of volatile and semi-volatile short chain carboxylic acids were optimized and validated and limits of quantification (LOQ = 0.049 mg L

-4.15 mg L

), repeatability (RSD = 1.7-12.8%), recovery (31-119%) and trueness (relative bias = -19.0-3.4%) were acceptable. The validated method was successfully applied to monitor the concentration of organic acids formed after wet air oxidation of water samples. Results showed that the method described herein allowed to identify 38% and up to 46% of the final chemical oxygen demand's composition after wet air oxidation of acetaminophen spiked in deionised water and hospital wastewater samples, respectively. The developed method also allowed to perform qualitative non-targeted analysis in hospital wastewater samples after treatment. Results demonstrated that glycerol, methenamine, and benzoic acid were also present in the samples and their presence was confirmed with reference standards.

Determination of twenty pharmaceutical contaminants in soil using ultrasound-assisted extraction with gas chromatography-mass spectrometric detection

Jolanta Kumirska, Paulina Łukaszewicz, Magda Caban, Natalia Migowska, Alina Plenis, Anna Białk-Bielińska, Małgorzata Czerwicka, Fei Qi, Stepnowski PiotrPMID: 31154184 DOI: 10.1016/j.chemosphere.2019.05.164

Abstract

In this paper, an analytical method for the simultaneous determination of twenty pharmaceuticals (eight non-steroidal anti-inflammatory drugs, five oestrogenic hormones, two antiepileptic drugs, two β-blockers, and three antidepressants) in soils was developed. The optimal method included ultrasound-assisted extraction, a clean-up step on a silica gel column, derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) in pyridine and ethyl acetate (2:1:1, v/v/v) for 30 min at 60 °C, and determination by gas chromatography-mass spectrometry working in the selected ion monitoring mode. This affords good resolution, high sensitivity and reproducibility, and freedom from interferences even from complex matrices such as soils. The method detection limits ranged from 0.3 to 1.7 ng g, the intra-day precision represented as RSDs ranged from 1.1 to 10.0%, and the intra-day accuracy from 81.3 to 119.7%. The absolute recoveries of the target compounds were above 80%, except for valproic acid and diethylstilbestrol. The developed method was successfully applied in the analysis of the target compounds in soils collected in Poland. Among the 20 pharmaceuticals, 12 compounds were detected at least once in the soils. The determination of antiepileptic drugs, β-blockers, and antidepressants was also performed for the first time.

Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane

Tomohiro Takaishi, Minoru Izumi, Ryo Ota, Chieri Inoue, Hiromasa Kiyota, Koichi FukasePMID: 30428223 DOI:

Abstract

TMSCI works as an acid catalyst precursor for selective esterification of L-aspartic and L-glutamic acids in the presence of primary, secondary and tertiary alcohols. Although excess TMSCI was required for the completion of esterification, the resulting alkyl TMS ether could be azeotropically removed by simple evaporation with alcohol.A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry

Diana Cosovanu, Montserrat Llovera, Gemma Villorbina, Ramon Canela-Garayoa, Jordi ErasPMID: 33547979 DOI: 10.1007/s11306-021-01771-w

Abstract

The metabolomic profile is an essential tool for understanding the physiological processes of biological samples and their changes. In addition, it makes it possible to find new substances with industrial applications or use as drugs. As GC-MS is a very common tool for obtaining the metabolomic profile, a simple and fast method for sample preparation is required.The aim of this research was to develop a direct derivatization method for GC-MS to simplify the sample preparation process and apply it to a wide range of samples for non-targeted metabolomic analysis purposes.

One pot combined esterification of carboxylic acids with methanol and silylation of the hydroxyl groups was achieved using a molar excess of chlorotrimethylsilane with respect to methanol in the presence of pyridine.

The metabolome profile obtained from different samples, such as bilberry and cherry cuticles, olive leaves, P. aeruginosa and E. coli bacteria, A. niger fungi and human sebum from the ceruminous gland, shows that the procedure allows the identification of a wide variety of metabolites. Aliphatic fatty acids, hydroxyfatty acids, phenolic and other aromatic compounds, fatty alcohols, fatty aldehydes dimethylacetals, hydrocarbons, terpenoids, sterols and carbohydrates were identified at different MSI levels using their mass spectra.

The metabolomic profile of different biological samples can be easily obtained by GC-MS using an efficient simultaneous esterification-silylation reaction. The derivatization method can be carried out in a short time in the same injection vial with a small amount of reagents.

Chlorotrimethylsilane promoted one-flask heterocyclic synthesis of 1,2,4-triazoles from nitrilimines: Modeling studies and bioactivity evaluation of LH-21 and Rimonabant analogues

Shuo-En Tsai, Sin-Min Li, Ching-Chun Tseng, Cheng-Yen Chung, Yu-Hui Zeng, Chun Chieh Lin, Mao-Tsu Fuh, Li-Chan Yang, Ya-Chen Yang, Fung-Fuh WongPMID: 33002729 DOI: 10.1016/j.bioorg.2020.104299

Abstract

An efficient one-flask cascade method for synthesis of the multi-substituted 1,2,4-triazoles via chlorotrimethylsilane as a promoter was developed. Firstly, nitrilimines were transformed to hydrazonamides as intermediate in high yield by treatment with commercially available hexamethyldisilazane. Subsequently, the mixture was added with corresponding acyl chloride and heated in the presence of pyridine to give the corresponding multi-substituted 1,2,4-triazoles via chlorotrimethylsilane promoted heterocyclization reaction. The utility of method was demonstrated to synthesize CBligands including Rimonabant analogue 4c and LH-21 3 for modeling study. All synthesized compounds were subjected to the cAMP functional assay of CB

/CB

receptor. Especially, compound 4g enhanced the reversal of cAMP reduction by CP59440 than LH-21 and Rimonabant analogue in CHO-hCB

cells. In addition, the docking results showed compound 4g fits the best position with CB

receptor. However, the ability to penetrate brain-blood barrier of compound 4g is similar with Rimonabant in MDCK-mdr1 permeability assay, which might cause CNS side effect. This study still provides the basis for further development of a potent and specific CB

antagonist.

A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging

Michał Szkop, Beata Kliszcz, Andrzej A KasprzakPMID: 29572128 DOI: 10.1016/j.ab.2018.03.020

Abstract

We describe a simple and reproducible protocol for the preparation of microscope glass slides for in vitro motility assays that use total internal reflection fluorescence microscopy. The developed method utilizes trimethylchlorosilane (TMCS) as a silanizing reagent, which in the presence of imidazole as a catalyst and under optimized conditions enables reproducible preparation of high-quality hydrophobic glass surfaces. This method presents a simplification and improvement in reproducibility over the commonly applied protocol utilizing dichlorodimethylsilane (DDS) as a silanizing agent. We demonstrate the applicability of the new method by performing the analysis of the interactions of a molecular motor, kinesin-1 with microtubules.Facile synthesis of reduced graphene oxide/trimethyl chlorosilane-coated cellulose nanofibres aerogel for oil absorption

Zhaoyang Xu, Huan Zhou, Xiangdong Jiang, Jianyu Li, Fang HuangPMID: 29155391 DOI: 10.1049/iet-nbt.2017.0063

Abstract

A hydrophobic and oleophilic trimethyl chlorosilane/reduced graphene oxide-coated cellulose nanofibres (TMCS/rGO/CNFs) aerogel with a three-dimensional structure was fabricated through a facile dip-coating process. The prepared aerogel exhibited several advantageous properties for absorption and expulsion of oils from water surfaces, such as a high specific surface area, low density (6.78 mg/cm) and good porosity (99.12%). In addition, the TMCS/rGO/CNFs aerogel demonstrated good absorption capacities up to 39 times its own weight over a short time (1.5 min) for a broad range of oils. This research suggests that practical application of TMCS/rGO/CNFs aerogel in the cleanup of an oil spill is feasible.

Evaluation of multistep derivatization methods for identification and quantification of oxygenated species in organic aerosol

Rosa M Flores, Paul V DoskeyPMID: 26427323 DOI: 10.1016/j.chroma.2015.09.041

Abstract

Two, 3-step methods for derivatizing mono- and multi-functional species with carbonyl (CO), carboxylic acid (-COOH), and alcohol (-OH) moieties were compared and optimized. In Method 1, the CO, -COOH, and -OH moieties were converted (1) to methyloximes (R-CN-OCH3) with O-methylhydroxylamine hydrochloride (MHA), (2) to methyl esters (OC-R-OCH3) with (trimethylsilyl)diazomethane in methanol (TMSD/MeOH), and (3) to trimethylsilyl ethers [R-OSi(CH3)3] with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS), respectively. Steps 1 and 3 of both methods were identical; however, in Step 2 of Method 2, -COOH moieties were derivatized with 10% (v/v) boron trifluoride (BF3) in MeOH or n-butanol (n-BuOH). The BF3/MeOH and BF3/n-BuOH were ineffective at converting species with more than 2-OH moieties. Average standard deviations for derivatization of 36 model compounds by the 3-step methods using TMSD/MeOH and BF3/(MeOH) were 7.4 and 14.8%, respectively. Average derivatization efficiencies for Methods 1 and 2 were 88.0 and 114%, respectively. Despite the lower average derivatization efficiency of Method 1, distinct advantages included a greater certainty of derivatization yield for the entire suite of mono- and multi-functional species and fewer processing steps for sequential derivatization. Detection limits for Method 1 using GC×GC-ToF-MS were 0.3-54pgm(-3). Approximately 100 oxygenated organic species were identified and quantified in aerosol filtered from 39m(3) of air in an urban location. Levels of species were 0.013-17ngm(-3) and were nearly all above the Method 1 limit of detection.Determination of nine hydroxylated polybrominated diphenyl ethers in water by precolumn derivatization-gas chromatography-mass spectrometry

Boqu Yu, Ruirui Zhang, Pengyan Liu, Yajing Zhang, Yanna Zhang, Yang BaiPMID: 26454789 DOI: 10.1016/j.chroma.2015.09.081

Abstract

Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), acting as emerging endocrine disruptors, have aroused more and more concern recently. Produced from natural source or metabolism of PBDEs, OH-PBDEs are more toxic than their parent compounds. However, few analytical methods are available for sensitive determination of these compounds especially in water. In this study, a method of determination of nine OH-PBDEs in lake, reservoir, river and sewage treatment plant effluent was established using N,O-bis (trimethylsilyl) trifluoroacetamide (BSTFA) as derivatization reagent combined with gas chromatography-mass spectrometry (GC-MS). Optimal extraction solvent and derivatization factors such as the amount of BSTFA, time, temperature and dissolution solvent were determined experimentally. After extracted by hexane-dichloromethane (1:1, v/v), extracts were evaporated to almost dry, then BSTFA was added to the residue and heated at 90°C for 30min. The remains were dried under a stream of nitrogen and redissolved in hexane. The solution was separated in DB-35MS column, then determined by GC-MS in selected ion mode and full scan monitoring mode, and quantified by external standard method. The working curves were obtained using sample matrix in order to eliminate the matrix interference. Linear range was from 0.02μgL(-1) to 30μgL(-1). Limits of detection and quantification ranged from 0.0039μgL(-1) to 0.0220μgL(-1) and 0.0130μgL(-1) to 0.0733μgL(-1), respectively. Two different spiked levels were measured with 5 parallel tests for each level. The results indicated that the relative standard deviations were less than 14.08%. The method has been applied to lake water, reservoir water, river water and sewage treatment plant effluent. Five OH-PBDEs including 2'-OH-BDE3, 3'-OH-BDE7, 2'-OH-BDE28, 4'-OH-BDE17 and 5'-OH-BDE99 were detected in all the samples collected in Baoding, China. This method is simple, high sensitive, and suitable for simultaneous determination of nine OH-PBDEs in different environmental water.Modified Gas Chromatographic Method to Determine Monoacylglycerol and Diacylglycerol Contents in Edible Fats and Oils

Chiemi Satou, Hirofumi Goto, Yuya Yamazaki, Katsuyoshi Saitou, Shoji Matsumoto, Ou Takahashi, Yosuke Miyazaki, Keiichi Ikuta, Yosuke YajimaPMID: 28515375 DOI: 10.5650/jos.ess16143